molecular formula C17H15NO6 B11223827 (4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11223827
M. Wt: 329.30 g/mol
InChI Key: ZTLQAIFSXTTYFJ-XFXZXTDPSA-N
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Description

(4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of a furan derivative with a trimethoxyphenyl-substituted oxazole. The reaction conditions often include the use of a suitable base and solvent to facilitate the formation of the desired product. For example, the reaction might be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of oxazolidines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Oxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. Research may focus on evaluating the biological activity of this compound against various pathogens or cancer cell lines.

Industry

In industry, this compound could be explored for its use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trimethoxyphenyl group in (4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one distinguishes it from other similar compounds. This structural feature may enhance its biological activity or alter its chemical reactivity, making it a unique compound for further study.

Properties

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

(4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C17H15NO6/c1-20-13-7-10(8-14(21-2)15(13)22-3)16-18-12(17(19)24-16)9-11-5-4-6-23-11/h4-9H,1-3H3/b12-9-

InChI Key

ZTLQAIFSXTTYFJ-XFXZXTDPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=N/C(=C\C3=CC=CO3)/C(=O)O2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC=CO3)C(=O)O2

Origin of Product

United States

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